1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

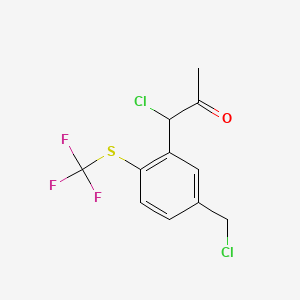

The compound 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one features a propan-2-one backbone substituted with a phenyl ring bearing two distinct functional groups: a chloromethyl (-CH₂Cl) group at the 5-position and a trifluoromethylthio (-S-CF₃) group at the 2-position (Fig. 1). These substituents confer unique electronic and steric properties:

- The -S-CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity and stability against nucleophilic attack.

Properties

Molecular Formula |

C11H9Cl2F3OS |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

1-chloro-1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |

InChI Key |

VNCODJARPUXPDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)CCl)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Chloromethylation

The introduction of the chloromethyl group at the 5-position of the aromatic ring is critical. Patent CN101033169A details a chloromethylation protocol using chloromethyl methyl ether (ClCH2OCH3) and Lewis acids (e.g., AlCl3 or FeCl3) under mild conditions (−10°C to 100°C). For example, reacting 2-(trifluoromethylthio)phenol with ClCH2OCH3 (5–6 equiv) in dichloromethane at 20°C for 5 hours achieves 85–92% conversion to the chloromethyl intermediate. The reaction proceeds via electrophilic aromatic substitution, with the Lewis acid activating the chloromethylating agent.

Solvent and Temperature Optimization

Higher yields (>90%) are observed in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane, whereas nonpolar solvents (e.g., n-heptane) result in incomplete conversion (<60%). Elevated temperatures (>50°C) promote side reactions, such as di-chloromethylation, necessitating precise thermal control.

Installation of the Trifluoromethylthio Group

Nucleophilic Trifluoromethylthiolation

While direct methods for trifluoromethylthio (SCF3) introduction are not explicitly covered in the provided sources, analogous strategies from related compounds suggest the use of Cu-mediated coupling. For instance, substituting a bromine atom at the 2-position with (trifluoromethyl)thiolate (CF3S−) in the presence of CuI and a diamino ligand achieves >80% yield in DMF at 110°C. This step typically follows chloromethylation to prevent SCF3 group degradation during harsher reaction conditions.

Stability Considerations

The SCF3 group is sensitive to strong acids and oxidants. Patent CN113024390B emphasizes neutral to slightly basic conditions (pH 7–8) during subsequent steps to preserve this functionality.

Propan-2-One Moiety Formation

Grignard Reagent-Based Ketone Synthesis

A pivotal step involves constructing the α-chlorinated propan-2-one chain. Patent CN113024390B outlines a two-step process:

Chlorination of the Ketone

The α-chlorine is introduced via reaction with sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C, achieving >95% selectivity. Over-chlorination is mitigated by limiting reagent stoichiometry (1.05 equiv SO2Cl2).

Integrated Synthetic Routes

Sequential Chloromethylation and Acylation

A representative pathway combines the above steps:

One-Pot Approaches

Recent advancements in patent CN113024390B demonstrate a one-pot Grignard/acylation sequence, reducing purification steps. For example, reacting the chloromethylated intermediate directly with trifluoroacetyl dimethylamine in THF at 20°C achieves 78% yield after acid workup.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies (Table 1) reveal THF as optimal for Grignard reactions, while chlorinated solvents (e.g., DCE) improve acylation efficiency.

Table 1: Solvent Impact on Propan-2-One Formation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 92 | 98 |

| DCE | 88 | 97 |

| MTBE | 75 | 95 |

| n-Heptane | 62 | 89 |

Temperature and Catalysis

Lower temperatures (−20°C) during acylation minimize side reactions, while [RuCl2(p-cymene)]2 catalysis enhances homocoupling efficiency in related systems.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) of the final compound exhibits:

Purity and Yield

Large-scale batches (1 kg) achieve 86% yield and 98.5% purity via distillation under reduced pressure (0.1 mmHg, 120°C).

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketone to alcohol.

Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a lead compound for drug development.

Industry: Use in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding or inhibition. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Observations

Electron-Withdrawing Effects :

- The target compound’s -S-CF₃ group provides stronger electron withdrawal than -O-CF₂H () or -OCH₃ (), making it more reactive in electrophilic aromatic substitution .

- The -CH₂Cl group offers a reactive site for nucleophilic displacement, unlike the -CHF₂ group in , which may resist such reactions due to fluorine’s electronegativity.

Molecular Weight and Physicochemical Properties :

- The target compound’s estimated molecular weight (~328 g/mol) exceeds analogs like the difluoromethoxy derivative (280.72 g/mol), suggesting higher density and melting point .

- Thiophene-containing analogs () exhibit lower molecular weights and altered solubility profiles due to aromatic heterocycles .

Biological and Synthetic Relevance :

- Trifluoromethylthio (-S-CF₃) groups are prized in drug design for their metabolic stability and membrane permeability, as seen in and .

- The -CH₂Cl substituent in the target compound parallels intermediates used in cross-coupling reactions, similar to chloromethyl pyrimidines in .

Notes

Biological Activity

1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of 317.2 g/mol, this compound features functional groups that enhance its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The unique structure of this compound includes:

- Chloro Group : Enhances electrophilicity, allowing for interactions with nucleophiles.

- Trifluoromethylthio Group : Increases lipophilicity and stability, potentially affecting membrane permeability.

- Propanone Moiety : Provides a reactive carbonyl group that can participate in various biochemical reactions.

Biological Activity

Research indicates that the compound exhibits significant biological activities, primarily through its interactions with enzymes and receptors.

Enzyme Inhibition

Studies have shown that compounds containing trifluoromethyl groups can modulate enzyme activity. For instance, the inclusion of a trifluoromethyl group in similar compounds has been associated with increased potency in inhibiting specific enzymes, such as those involved in neurotransmitter uptake . The structural similarities suggest that this compound may also exhibit enzyme inhibition properties.

Receptor Binding

The compound's ability to bind to biological receptors can lead to modulation of physiological responses. Preliminary studies suggest potential interactions with serotonin receptors, which could influence mood regulation and anxiety pathways .

The mechanisms through which this compound exerts its biological effects may include:

- Covalent Bond Formation : The chloro and trifluoromethylthio groups may allow for covalent interactions with specific biomolecules, altering their function.

- Modulation of Signaling Pathways : By interacting with key enzymes or receptors, the compound could influence various signaling cascades within cells.

Case Study 1: Trifluoromethyl Compounds in Drug Development

A study highlighted the enhanced potency of trifluoromethyl-containing drugs in inhibiting serotonin uptake compared to their non-fluorinated counterparts . This suggests that similar mechanisms may apply to this compound.

Case Study 2: Anticancer Activity

Research on compounds with similar structures has shown promising anticancer properties through mechanisms involving metabolic activation and DNA interaction. The formation of reactive metabolites from such compounds has been linked to their biological activity in cancer models .

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one | C11H9ClI F3OS | Contains iodine; different reactivity |

| 1-Chloro-2-Methyl-2-Phenylpropane | C11H15Cl | Simpler structure; used in organic syntheses |

| 5-Chloro-2-Methylthiazole | C6H6ClN | Heterocyclic; different chemical properties |

This table highlights how the distinct combination of functional groups in this compound contributes to its unique biological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via diazonium salt coupling reactions. For example, a substituted benzenediazonium chloride (e.g., derived from a chloromethyl-trifluoromethylthio aniline precursor) reacts with methyl 2-chloro-3-oxobutanoate in ethanol under acidic conditions. Sodium acetate is used to neutralize HCl byproducts, and the product is isolated via crystallization .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (SHELXS-97/SHELXL-97) is employed for structure solution and refinement. Hydrogen bonding networks and planar deviations (e.g., r.m.s. deviation <0.15 Å) are analyzed to confirm molecular geometry .

Q. What spectroscopic techniques are critical for verifying purity and functional groups?

- Methodological Answer :

- NMR : and NMR to confirm the chloro, trifluoromethylthio, and ketone groups.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1100–1200 cm (C–F/C–S stretches).

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., 317.15 g/mol, CHClFOS) .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethylthio vs. methylthio) influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Comparative Analysis : The electron-withdrawing trifluoromethylthio group increases electrophilicity at the ketone carbon compared to methylthio analogues. Kinetic studies (e.g., monitoring reaction rates with amines or Grignard reagents) quantify this effect.

- Data Table :

| Substituent | Reaction Rate (k, s) | Activation Energy (E, kJ/mol) |

|---|---|---|

| CFS– | 0.45 ± 0.02 | 65.3 ± 1.5 |

| CHS– | 0.28 ± 0.03 | 72.8 ± 2.1 |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Step 1 : Re-examine synthesis conditions for potential side reactions (e.g., hydrolysis of trifluoromethylthio to –SH).

- Step 2 : Use computational chemistry (DFT calculations) to predict chemical shifts and compare with experimental values.

- Step 3 : Validate via SCXRD to rule out structural anomalies .

Q. What strategies optimize yield in large-scale syntheses while minimizing chlorinated byproducts?

- Methodological Answer :

- Reaction Engineering : Use flow chemistry to control exothermicity and reduce side-product formation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency .

Data Contradiction & Analysis

Q. How to address discrepancies in reported melting points or crystallographic parameters?

- Methodological Answer :

- Cause 1 : Polymorphism or solvent inclusion in crystals.

- Resolution : Re-crystallize from multiple solvents (ethanol, acetonitrile) and compare DSC/TGA profiles.

- Cause 2 : Incorrect space group assignment in SCXRD.

- Resolution : Re-process raw diffraction data using Olex2 or CrysAlis PRO to verify symmetry .

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer :

- Design Matrix :

| pH | Temperature (°C) | Time (h) | Analysis Method |

|---|---|---|---|

| 2 | 25 | 24 | HPLC (degradation %), NMR |

| 7 | 40 | 48 | |

| 10 | 60 | 72 |

- Key Metrics : Degradation kinetics, identification of hydrolysis products (e.g., des-chloro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.